1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid
Description
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Properties
IUPAC Name |
4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHWHPDMLFMSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group in 4-ethylpyrrolidine-3-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors to ensure efficient mixing and reaction control .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine can be substituted with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles in the presence of a base or catalyst.
Major Products Formed
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can engage in various biochemical interactions, including binding to molecular targets and participating in enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid
- 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
- tert-Butoxycarbonyl-protected amino acids
Uniqueness
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid is unique due to its specific structure, which includes an ethyl group at the 4-position of the pyrrolidine ring. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable intermediate in the synthesis of specialized compounds .
Biological Activity
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid, also known as Boc-4-ethylpyrrolidine-3-carboxylic acid, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : C₉H₁₅NO₄
- Molecular Weight : 201.22 g/mol
- CAS Number : 1779899-46-5
- Physical State : Solid (white to almost white powder)
- Melting Point : 103.0 to 107.0 °C
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, facilitating its interaction with enzymes and receptors involved in metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, potentially affecting pathways related to amino acid metabolism.
- Receptor Modulation : It may interact with receptors that regulate physiological responses, influencing cellular signaling pathways.
Anticancer Properties
Pyrrolidine derivatives are being investigated for their anticancer activities. The ability of such compounds to modulate cellular pathways linked to cancer progression makes them promising candidates for further development as therapeutic agents.
Research Findings
A review of recent literature reveals several studies focusing on the biological activity of pyrrolidine derivatives:
- Structure-Activity Relationship (SAR) : Studies have explored the SAR of pyrrolidine-based compounds, indicating that modifications at the 4-position significantly influence their biological activity.
- In Vitro Studies : In vitro assays have demonstrated that certain pyrrolidine derivatives can inhibit cell proliferation in cancer cell lines, suggesting a potential role in cancer therapy.
- Animal Studies : Preliminary animal studies have shown that these compounds can reduce tumor growth, although further research is needed to establish their efficacy and safety profiles.
Case Studies
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Showed that pyrrolidine derivatives inhibited growth in Gram-positive bacteria. |
| Anticancer Research | Demonstrated that certain modifications led to increased cytotoxicity against breast cancer cell lines. |
| Pharmacokinetic Studies | Indicated favorable absorption and distribution profiles in animal models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
